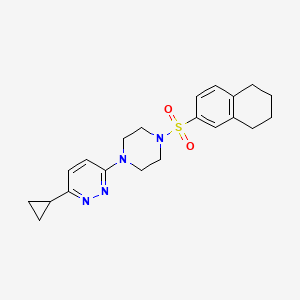

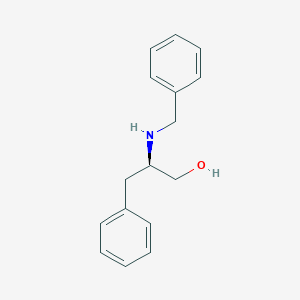

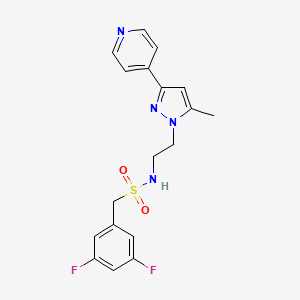

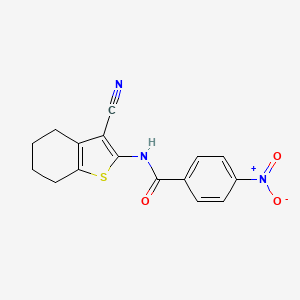

(R)-3-Phenyl-2-(benzylamino)-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-3-Phenyl-2-(benzylamino)-1-propanol” is a chiral amine compound. It is widely used in the pharmaceutical industry .

Synthesis Analysis

The enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide has been reported . The process involves the influence of the solvent on the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct . Both processes are catalyzed by CalB and both are influenced by the nature of the solvent medium .科学的研究の応用

Superconducting Quantum Interference Device Instruments

The compound could potentially be used in the development of Superconducting Quantum Interference Device (SQUID) instruments. SQUIDs have been a key factor in the development and commercialization of ultrasensitive electric and magnetic measurement systems .

Enantioselective Synthesis

The compound has been used in the enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide. This process is influenced by the nature of the solvent on the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct .

Biomedical Applications

The compound could potentially be used in biomedical applications. For instance, it could be used in the design of various amphiphilic amino acid derivatives able to self-assemble into different types of nanostructures. These nanostructures could be exploited for biomedical applications, thanks to their excellent biocompatibility and biodegradability .

Drug Delivery Carrier Design

The compound could be used in the design of drug delivery carriers. The amino–yne click reaction has been used in the field of drug delivery carrier design .

Hydrogel Materials Preparation

The compound could be used in the preparation of hydrogel materials. The amino–yne click reaction has been used in the field of hydrogel materials preparation .

6. Synthesis of Polymers with Unique Structures The compound could be used in the synthesis of polymers with unique structures. The amino–yne click reaction has been used in the synthesis of polymers with unique structures .

Safety and Hazards

将来の方向性

Directed evolution is a powerful tool for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . This approach could potentially be applied to the further exploitation of compounds like “®-3-Phenyl-2-(benzylamino)-1-propanol”.

特性

IUPAC Name |

(2R)-2-(benzylamino)-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDBXYWIPUULZ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

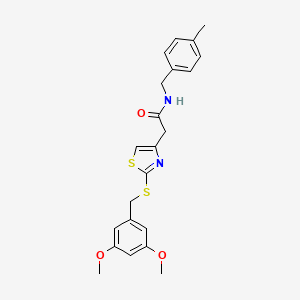

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

![(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2384694.png)

![6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]](/img/structure/B2384702.png)

![1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2384703.png)